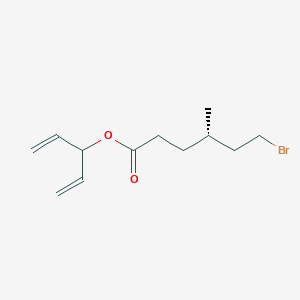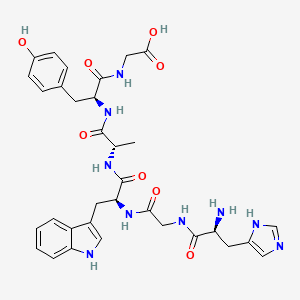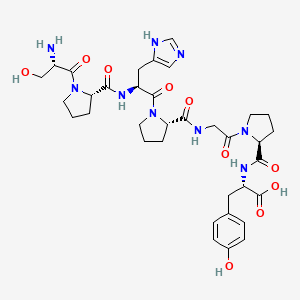![molecular formula C10H12N2O B12598019 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine CAS No. 651314-34-0](/img/structure/B12598019.png)
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is a heterocyclic compound that features both an oxazole and a tetrahydropyridine ring. The presence of these rings makes it a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate. This reaction yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones, which can then be converted to the target compound through further cyclization and condensation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and oxazoline derivatives, which can have significant biological activities.
Scientific Research Applications
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing into its use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, while the tetrahydropyridine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)ones
- 1,2-Oxazol-5(2H)-ones
- Imidazo[1,2-b][1,2]oxazolones
Uniqueness
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is unique due to its dual-ring structure, which imparts a combination of chemical reactivity and biological activity not commonly found in simpler heterocyclic compounds. This makes it a valuable scaffold for the development of new drugs and materials .
Properties
CAS No. |
651314-34-0 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-[2-(1,2,3,4-tetrahydropyridin-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h2,4-9,11H,1,3H2 |
InChI Key |
ZROWJCHJJXDULO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC=C1)C=CC2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)


![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)

![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)


![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)
![3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione](/img/structure/B12598025.png)
